Antiparasitic Potency Benchmarking: Pyridyl Sulfonamide Scaffold Activity Against Trypanosoma cruzi Amastigotes
In a library of 17 pyridyl sulfonamide derivatives evaluated against T. cruzi intracellular amastigotes, the 6-(phenylsulfonyl)pyridine-3-sulfonamide scaffold serves as a structural starting point. SAR analysis demonstrated that only compounds bearing specific substitution patterns achieved sub-10 µM potency. Analog 4 displayed an EC50 of 5.4 µM with a selectivity index >36 in L929 fibroblast cytotoxicity assays, while Analog 15 exhibited an EC50 of 8.6 µM with a selectivity index >23 [1]. These values establish a quantitative activity baseline for this chemotype, against which 6-(phenylsulfonyl)pyridine-3-sulfonamide can be benchmarked in follow-on studies.
| Evidence Dimension | Antiparasitic potency (EC50) against T. cruzi intracellular amastigotes and selectivity index |
|---|---|
| Target Compound Data | Not directly reported; structural parent scaffold |
| Comparator Or Baseline | Analog 4: EC50 5.4 µM, SI >36; Analog 15: EC50 8.6 µM, SI >23; majority of library compounds: >10 µM or inactive |
| Quantified Difference | >2–4 fold potency improvement observed for optimized analogs relative to baseline scaffold |
| Conditions | Intracellular amastigote assay; cytotoxicity assessed in L929 mouse fibroblast cell line |
Why This Matters
This establishes that the pyridyl sulfonamide scaffold including 6-(phenylsulfonyl)pyridine-3-sulfonamide is a validated starting point for antiparasitic drug discovery with demonstrated sub-10 µM potency potential, enabling informed procurement for SAR expansion campaigns.
- [1] Peres RB, et al. Identification and preliminary structure-activity relationship studies of novel pyridyl sulfonamides as potential Chagas disease therapeutic agents. Bioorg Med Chem Lett. 2018;28(11):2018-2022. PMID: 29748049. DOI: 10.1016/j.bmcl.2018.04.064. View Source
